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Compound of Interest

Compound Name: PF-562271 hydrochloride

Cat. No.: B1679705 Get Quote

Technical Support Center: PF-562271
Hydrochloride
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize

the use of PF-562271 hydrochloride and avoid potential toxicity in their experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-562271 hydrochloride?

A1: PF-562271 hydrochloride is a potent, orally bioavailable, ATP-competitive, and reversible

inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] It

exhibits high selectivity for FAK, with an IC50 of 1.5 nM, and is approximately 10-fold less

potent for Pyk2 (IC50 of 14 nM).[1][4] By binding to the ATP-binding pocket of these kinases, it

blocks their activity, thereby inhibiting downstream signaling pathways involved in cell

adhesion, migration, proliferation, and survival.[5][6]

Q2: What are the known off-target effects of PF-562271 hydrochloride?

A2: While highly selective for FAK and Pyk2, PF-562271 has been shown to inhibit some

cyclin-dependent kinases (CDKs) at higher concentrations, including CDK2/CyclinE,

CDK3/CyclinE, and CDK1/CyclinB, with IC50 values in the range of 30-58 nM.[2] This can lead
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to cell cycle arrest, as observed in some cell lines at micromolar concentrations.[2][7][8]

Researchers should be mindful of these potential off-target effects, especially when using

higher concentrations of the inhibitor.

Q3: How should I prepare and store a stock solution of PF-562271 hydrochloride?

A3: PF-562271 hydrochloride is highly soluble in DMSO (≥26.35 mg/mL), which is the

recommended solvent for preparing stock solutions.[3][5] For a 10 mM stock solution, dissolve

the compound in DMSO. Gentle warming to 37°C can aid in complete dissolution.[3] It is

advisable to prepare small, single-use aliquots of the stock solution to minimize freeze-thaw

cycles and store them at -20°C.[3] Long-term storage of DMSO solutions is not recommended;

freshly prepared solutions should be used for optimal activity.[9] The compound is insoluble in

water and ethanol.[3][9]

Q4: What were the observed toxicities of PF-562271 in clinical trials?

A4: In a phase I dose-escalation trial in patients with advanced solid tumors, the most

frequently observed toxicities were nausea, vomiting, headache, dehydration, and edema.[10]

Nausea was the most common, though generally mild (grade 1 or 2), at the recommended

phase II dose of 125 mg twice daily with food.[10]

Troubleshooting Guide: Avoiding Toxicity in
Experiments
Issue 1: I am observing high levels of cytotoxicity in my in vitro experiments, even at

concentrations where I expect to see specific inhibition of FAK.

Possible Cause & Solution:

Concentration is too high: The cytotoxic effects of PF-562271 can be dose-dependent. While

the IC50 for FAK inhibition is in the low nanomolar range, concentrations in the micromolar

range can lead to off-target effects and general toxicity.

Recommendation: Perform a dose-response experiment to determine the optimal

concentration for your specific cell line. Start with a broad range of concentrations (e.g., 1

nM to 10 µM) and assess both FAK phosphorylation (e.g., p-FAK Y397) and cell viability
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(using assays like MTT or LDH). The goal is to find a concentration that effectively inhibits

FAK signaling with minimal impact on cell viability. For many cell lines, the effective

concentration for FAK inhibition with low cytotoxicity is in the 10 nM to 1 µM range.[3]

Off-target effects: At higher concentrations (typically >100 nM), PF-562271 can inhibit CDKs,

leading to cell cycle arrest and subsequent cytotoxicity.[2]

Recommendation: If you suspect off-target effects, consider using a lower concentration of

PF-562271 in combination with other agents or using a more specific FAK inhibitor if

available. Analyzing cell cycle progression (e.g., by flow cytometry) can help determine if

CDK inhibition is occurring.

Solvent toxicity: High concentrations of DMSO can be toxic to cells.

Recommendation: Ensure the final concentration of DMSO in your culture medium is low,

typically below 0.5%. Prepare serial dilutions of your PF-562271 stock solution so that the

volume of DMSO added to your wells is minimal. Always include a vehicle control (medium

with the same concentration of DMSO as your highest PF-562271 concentration) in your

experiments.

Issue 2: My in vivo animal model is showing signs of toxicity (e.g., weight loss, lethargy) after

treatment with PF-562271 hydrochloride.

Possible Cause & Solution:

Dose is too high: The maximum tolerated dose can vary between different animal models

and strains.

Recommendation: Review published in vivo studies for dose ranges used in similar

models. Doses of 25 to 50 mg/kg administered orally twice daily have been shown to be

effective in inhibiting tumor growth in several xenograft models without causing weight

loss, morbidity, or mortality.[11] If you observe toxicity, consider reducing the dose or the

frequency of administration. A dose of 33 mg/kg has been shown to sustain FAK

phosphorylation inhibition for over 4 hours.[12]

Formulation issues: Poor solubility or precipitation of the compound in the vehicle can lead to

inconsistent dosing and potential toxicity.
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Recommendation: Ensure that PF-562271 hydrochloride is properly formulated for in

vivo administration. A common formulation involves dissolving the compound in a vehicle

such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to

prepare the formulation fresh for each use.

Off-target effects: As with in vitro studies, high doses in vivo can lead to off-target effects.

Recommendation: If toxicity persists at doses required for efficacy, it may be due to off-

target effects. In such cases, exploring combination therapies with lower doses of PF-

562271 might be a viable strategy.

Data Presentation
Table 1: In Vitro Inhibitory Concentrations of PF-562271
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Target/Assay Cell Line/System IC50 / EC50 Reference

FAK (catalytic activity) Cell-free 1.5 nM [1][12]

Pyk2 (catalytic

activity)
Cell-free 14 nM [1][12]

FAK phosphorylation Cell-based 5 nM [1][12]

Cell Proliferation FAK WT cells 3.3 µM [1][11]

Cell Proliferation FAK-/- cells 2.08 µM [1][11]

Cell Proliferation FAK KD cells 2.01 µM [1][11]

Cell Viability MV-4-11 0.2766 µM [11]

Cell Viability SW982 0.3282 µM [11]

Cell Viability KM12 0.38557 µM [11]

Cell Viability (average)
7 Ewing sarcoma cell

lines
2.4 µM (after 3 days) [5]

Off-target:

CDK2/CyclinE
Cell-free 30 nM [2]

Off-target:

CDK3/CyclinE
Cell-free 47 nM [2]

Off-target:

CDK1/CyclinB
Cell-free 58 nM [2]

Table 2: In Vivo Efficacious and Tolerated Doses of PF-562271
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Animal Model Tumor Type
Dose and
Schedule

Outcome Reference

Athymic Mice

PC-3M, BT474,

BxPc3, LoVo

xenografts

25-50 mg/kg,

p.o., twice daily

78-94% tumor

growth inhibition;

no weight loss,

morbidity, or

death

[11]

Athymic Mice
U87MG

xenografts
< 33 mg/kg, p.o.

Dose- and time-

dependent

inhibition of FAK

phosphorylation

[3][7]

Athymic Mice
BxPc3

xenografts

50 mg/kg, p.o.,

twice daily

86% tumor

growth inhibition
[3][7]

Athymic Mice
PC3-M

xenografts

50 mg/kg, p.o.,

twice daily

45% tumor

growth inhibition
[3][7]

Mice
H125 lung

xenografts

25 mg/kg, twice

daily

2-fold greater

apoptosis in

tumors

[3][7]

Rats
MDA-MB-231

tibial implants
5 mg/kg, oral

Decreased tumor

growth and signs

of bone healing

[3][7]

Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic
Concentration of PF-562271 Hydrochloride using an
MTT Assay
This protocol is a general guideline for assessing cell viability in response to PF-562271

treatment. Optimization for specific cell lines is recommended.

Materials:
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PF-562271 hydrochloride stock solution (10 mM in DMSO)

Complete cell culture medium

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Compound Preparation: Prepare serial dilutions of PF-562271 hydrochloride in complete

culture medium from your 10 mM stock. A suggested range is from 10 µM down to 1 nM.

Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

Treatment: Remove the overnight culture medium from the cells and replace it with the

medium containing the different concentrations of PF-562271 or the vehicle control.

Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72

hours) at 37°C in a humidified CO2 incubator.

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of

formazan crystals.

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to

dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the cell viability against the log of the PF-562271 concentration to

determine the IC50 for cytotoxicity.

Protocol 2: Assessing Cytotoxicity of PF-562271
Hydrochloride using an LDH Release Assay
This protocol provides a method to quantify plasma membrane damage as an indicator of

cytotoxicity.

Materials:

PF-562271 hydrochloride stock solution (10 mM in DMSO)

Complete cell culture medium (low serum is recommended to reduce background)

96-well cell culture plates

Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

Lysis buffer (usually included in the kit, for positive control)

Microplate reader

Procedure:

Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. Include wells for

a positive control (maximum LDH release) which will be treated with lysis buffer.

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5

minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new

96-well plate.

LDH Reaction: Add the LDH assay reaction mixture (as per the kit protocol) to each well

containing the supernatant.
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Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol

(usually 15-30 minutes), protected from light.

Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.

Absorbance Measurement: Measure the absorbance at the recommended wavelength

(usually 490 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the

LDH released into the medium, relative to the spontaneous release (untreated cells) and

maximum release (lysis buffer-treated cells) controls.

Visualizations
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Caption: FAK/Pyk2 signaling pathway and the inhibitory action of PF-562271 HCl.
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Caption: Workflow for determining the optimal concentration of PF-562271 HCl.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b1679705?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High Cytotoxicity Observed

In Vitro Experiment? In Vivo Experiment?

Is concentration > 1µM?

Yes

Is DMSO% > 0.5%?

No

Is dose > 50 mg/kg/day?

Yes

Is formulation clear
and freshly prepared?

No

Reduce PF-562271
concentration.

Perform dose-response.

Yes

Consider off-target effects
(e.g., on CDKs).

Analyze cell cycle.

No

Reduce final DMSO
concentration.

Use vehicle control.

YesNo No

Reduce dose and/or
frequency of administration.

Yes

Re-evaluate formulation
protocol. Ensure proper

solubilization.

No

Click to download full resolution via product page

Caption: Troubleshooting logic for addressing PF-562271 HCl-induced toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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